
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine is a chemical compound with the following structural formula:
C15H31NO6
It features a tetraoxa-hexadecylamine backbone, where the oxygen atoms form a bridge between carbon atoms. This compound is used in various research applications due to its unique properties .
Métodos De Preparación
The synthetic routes for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine involve the protection of a primary amine group with an isopropylidene moiety. The industrial production methods may vary, but the key steps include:
Protection of Primary Amine: The primary amine is reacted with an isopropylidene reagent (such as acetone) to form the protected amine.
Deprotection: The isopropylidene group is removed under specific conditions to yield the target compound.
Análisis De Reacciones Químicas
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction using reducing agents (e.g., sodium borohydride) converts the oxo-groups back to primary amines.
Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include derivatives of the protected amine, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a linker in drug conjugates or bioconjugation reactions.
Medicine: Investigated for drug delivery systems due to its stability and solubility properties.
Mecanismo De Acción
The exact mechanism of action for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine depends on its specific use. It likely interacts with cellular membranes, affecting permeability and transport processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other protected amines and polyether derivatives. the unique isopropylidene protection pattern sets 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine apart.
Remember that this compound is primarily used in research settings, and its applications continue to evolve as scientists explore its properties
Propiedades
Fórmula molecular |
C15H31NO6 |
|---|---|
Peso molecular |
321.41 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C15H31NO6/c1-15(2)21-13-14(22-15)12-20-11-10-19-9-8-18-7-6-17-5-3-4-16/h14H,3-13,16H2,1-2H3 |
Clave InChI |
IHVJHRJGVDCAQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COCCOCCOCCOCCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





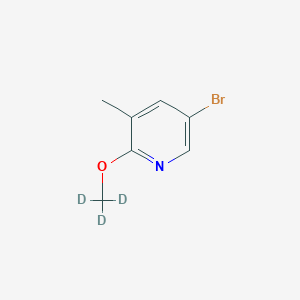
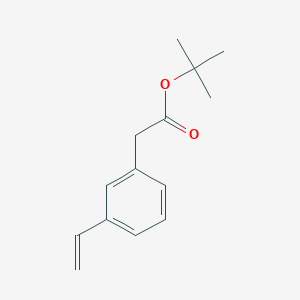

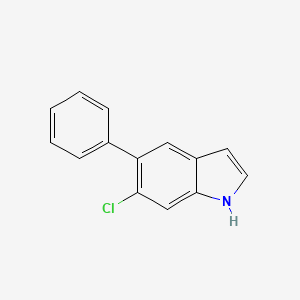

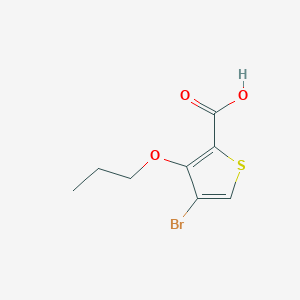

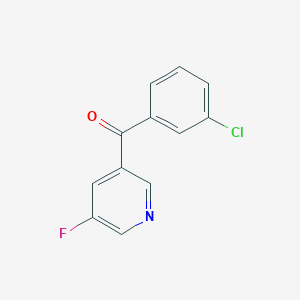

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

